molecular formula C17H16ClN3O B2790357 2-((4-(4-Chlorophenyl)quinazolin-2-yl)(methyl)amino)ethanol CAS No. 1018146-68-3

2-((4-(4-Chlorophenyl)quinazolin-2-yl)(methyl)amino)ethanol

Cat. No.: B2790357
CAS No.: 1018146-68-3
M. Wt: 313.79
InChI Key: BHSDCKNMWNTJKM-UHFFFAOYSA-N
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Description

2-((4-(4-Chlorophenyl)quinazolin-2-yl)(methyl)amino)ethanol is a compound belonging to the quinazoline derivatives, which are known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antibacterial activities .

Preparation Methods

The synthesis of 2-((4-(4-Chlorophenyl)quinazolin-2-yl)(methyl)amino)ethanol typically involves the reaction of 4-chlorophenylamine with 2-chloroquinazoline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-((4-(4-Chlorophenyl)quinazolin-2-yl)(methyl)amino)ethanol undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((4-(4-Chlorophenyl)quinazolin-2-yl)(methyl)amino)ethanol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can interfere with cancer cell growth and induce apoptosis .

Comparison with Similar Compounds

2-((4-(4-Chlorophenyl)quinazolin-2-yl)(methyl)amino)ethanol can be compared with other quinazoline derivatives such as:

These compounds share a similar quinazoline core structure but differ in their specific substituents and biological activities, highlighting the unique properties of this compound.

Properties

IUPAC Name

2-[[4-(4-chlorophenyl)quinazolin-2-yl]-methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c1-21(10-11-22)17-19-15-5-3-2-4-14(15)16(20-17)12-6-8-13(18)9-7-12/h2-9,22H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSDCKNMWNTJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=NC2=CC=CC=C2C(=N1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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